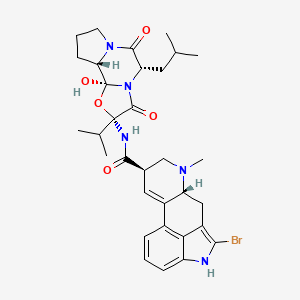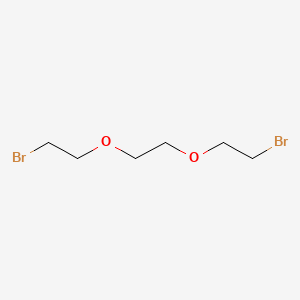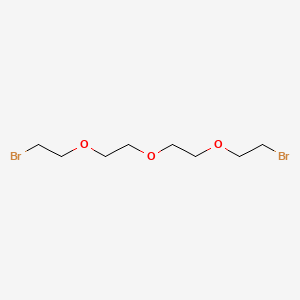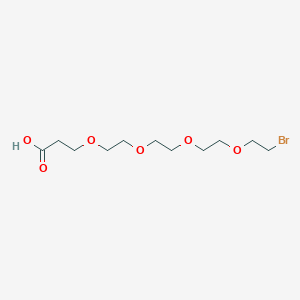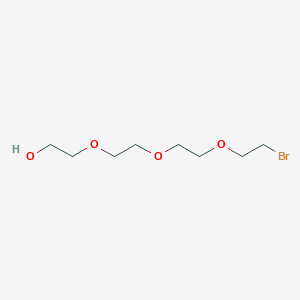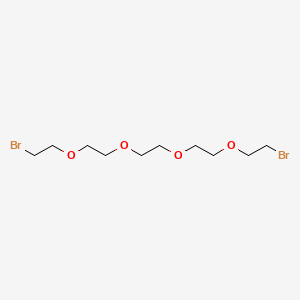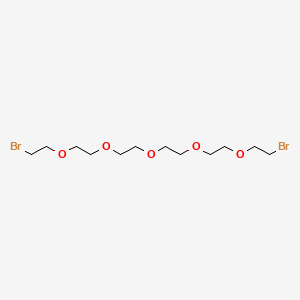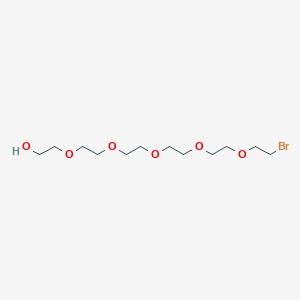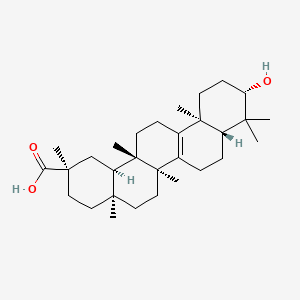
Bryonolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bryononic acid is a new cucurbitane-type triterpenoids from Bryonia aspera. Protect Against N-methyl-d-Aspartate-Induced Neurotoxicity in PC12 Cells. Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages in vitro and in vivo.
Applications De Recherche Scientifique
Biosynthesis and Production
- Bryonolic acid is a pentacyclic triterpene primarily found in cucurbitaceous plants. Studies have shown its presence in various species and its biosynthesis in the roots of mature plants or radicles of seedlings (Cho et al., 1992).
- Cell cultures of cucurbitaceous plants, such as Trichosanthes cucumerina L., are effective in producing substantial amounts of bryonolic acid, which has significant biological activities (Lertphadungkit et al., 2020).
- The biosynthesis of bryonolic acid in watermelon cell cultures has been studied, revealing its formation from 2,3-oxidosqualene via isomultiflorenol and subsequent oxidations (Cho et al., 1993).
Anticancer Properties
- Bryonolic acid exhibits potential anticancer properties by inhibiting acyl-coA: cholesterol acyl transferase (ACAT) activity in rat liver microsomes and cancer cells, thereby affecting clonogenicity and invasiveness of several cancer cell lines (Khallouki et al., 2018).
Anti-Inflammatory and Antioxidant Activities
- Bryonolic acid reduces inflammatory mediators and induces the antioxidant protein heme oxygenase-1 (HO-1) in vitro and in vivo in an Nrf2-dependent manner (Gatbonton-Schwager et al., 2012).
Anti-Allergic Effects
- The anti-allergic activity of bryonolic acid has been demonstrated in various types of allergies in mice. Its efficacy can be enhanced by preparing synthetic derivatives (Tabata et al., 1993).
Comprehensive Review
- A review on bryonolic acid underscores its phytochemistry and biological activities, highlighting its potential in drug development due to its diverse biological properties, including anti-cancer, anti-inflammatory, and anti-allergic effects (Visansirikul & Lertphadungkit, 2020).
Propriétés
Numéro CAS |
24480-44-2 |
|---|---|
Nom du produit |
Bryonolic acid |
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27+,28+,29+,30-/m0/s1 |
Clé InChI |
BHVJSLPLFOAMEV-FPLINDMSSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid bryonolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



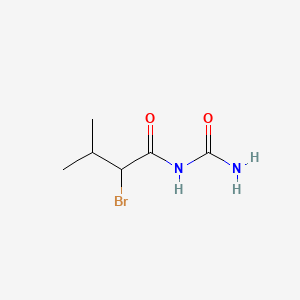
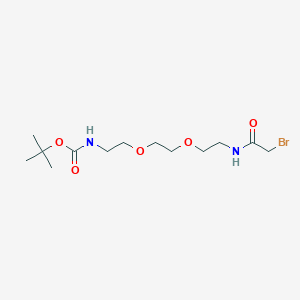
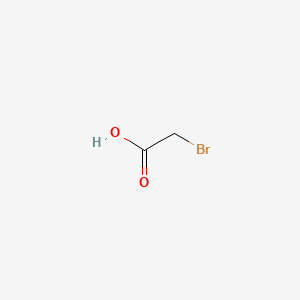
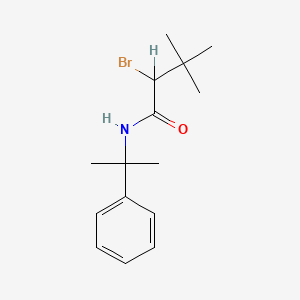
![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
